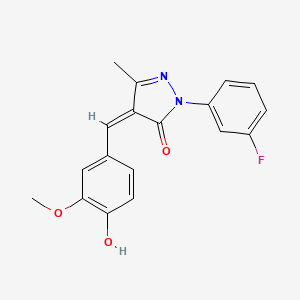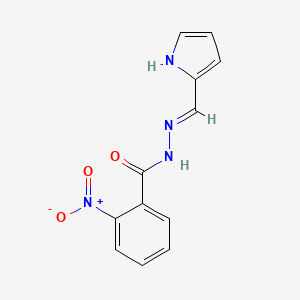![molecular formula C24H20N4O2 B1190917 N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE](/img/structure/B1190917.png)
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with 4-isocyanatobenzamide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The hydrazine linkage can be reduced using agents such as sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the hydrazine linkage may produce corresponding amines .
Aplicaciones Científicas De Investigación
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydrazine linkage may facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((2-(1H-indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(4-((2-(1H-indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(4-{N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, hydrazine linkage, and benzamide group allows for diverse interactions with biological targets, making it a versatile compound for research applications .
Propiedades
Fórmula molecular |
C24H20N4O2 |
|---|---|
Peso molecular |
396.4g/mol |
Nombre IUPAC |
N-[4-[[(E)-1H-indol-3-ylmethylideneamino]carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C24H20N4O2/c1-16-5-4-6-18(13-16)23(29)27-20-11-9-17(10-12-20)24(30)28-26-15-19-14-25-22-8-3-2-7-21(19)22/h2-15,25H,1H3,(H,27,29)(H,28,30)/b26-15+ |
Clave InChI |
YZJKSBFMPQAMEK-CVKSISIWSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(E)-[1-(3-chloro-4-methylphenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B1190838.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1190839.png)


![2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1190847.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B1190854.png)
![4-bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190855.png)
![2-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B1190857.png)
